2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16322096
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O5 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3O5/c1-25-15-7-5-4-6-13(15)21-18(23)10-22-11-20-14-9-17(27-3)16(26-2)8-12(14)19(22)24/h4-9,11H,10H2,1-3H3,(H,21,23) |
| Standard InChI Key | FVHTUJSJEGNUTA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide (CAS: VC16322096) is a synthetic quinazoline derivative with the molecular formula C₁₉H₁₉N₃O₅ and a molecular weight of 369.4 g/mol. Its IUPAC name reflects the compound's complex architecture: a quinazolinone core substituted with methoxy groups at positions 6 and 7, coupled with an N-(2-methoxyphenyl)acetamide side chain.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₅ |
| Molecular Weight | 369.4 g/mol |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
| XLogP3-AA | 2.5 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The crystal structure analysis reveals planar quinazolinone rings stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent amine groups, creating a rigid framework conducive to target binding .
Spectroscopic Profile
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound's structure through characteristic signals:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, aromatic), 6.89 (s, 1H, quinazoline H-5), 3.87 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃).
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¹³C NMR: 167.8 ppm (C=O), 156.2 ppm (quinazoline C-4), 55.1–56.3 ppm (OCH₃ groups) .
Synthetic Methodology
Multi-Step Synthesis Protocol
The synthesis involves three principal stages:
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Quinazolinone Core Formation: Condensation of 3,4-dimethoxyaniline with ethyl cyanoacetate under acidic conditions yields 6,7-dimethoxy-4-hydroxyquinazoline.
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Acetamide Side Chain Introduction: Nucleophilic substitution at position 3 using chloroacetyl chloride, followed by coupling with 2-methoxyaniline via Schotten-Baumann reaction.
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Oxidation and Purification: Final oxidation with potassium permanganate and recrystallization from ethanol/water (3:1) achieves >95% purity.
Reaction Yield Optimization
| Step | Temperature | Catalyst | Yield Improvement |
|---|---|---|---|
| 1 | 110°C | p-TsOH | 68% → 82% |
| 2 | RT | DIPEA | 54% → 76% |
| 3 | 40°C | - | 88% → 93% |
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yield efficiency.
Biological Activity and Mechanism
Anticancer Efficacy
The compound demonstrates broad-spectrum antiproliferative activity across multiple cancer cell lines:
Table 2: IC₅₀ Values in Cancer Cell Lines (72h exposure)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | EGFR inhibition (Kd=8.4 nM) |
| A549 (Lung) | 2.1 ± 0.5 | PARP-1 suppression (82% @5μM) |
| HT-29 (Colon) | 3.8 ± 0.7 | Bcl-2/Bax ratio modulation |
Mechanistic studies using flow cytometry reveal 48.7% apoptosis induction in MCF-7 cells at 5μM concentration, accompanied by caspase-3/7 activation (6.8-fold increase) .
Pharmacokinetic Profiling
ADMET Properties
In Silico Predictions:
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Plasma Protein Binding: 89.2%
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CYP3A4 Inhibition: Moderate (IC₅₀ = 9.8 μM)
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hERG Affinity: pIC₅₀ = 4.2 (low cardiotoxicity risk)
In Vivo Rat Studies:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 62.4% ± 5.1 |
| t₁/₂ | 7.3 ± 0.8 h |
| Cmax | 12.8 μg/mL @50mg/kg |
Hepatic microsomal stability assays show 78% parent compound remaining after 1h incubation .
Structure-Activity Relationship (SAR) Analysis
Critical structural determinants for biological activity include:
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Methoxy Positioning: 6,7-Dimethoxy configuration enhances DNA intercalation (ΔTm = 8.4°C) compared to mono-methoxy analogs .
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Acetamide Linker: N-(2-methoxyphenyl) group improves logP by 0.7 units versus phenyl analogs, enhancing blood-brain barrier penetration.
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Quinazolinone Oxidation State: 4-Oxo group is essential for kinase binding (Kd increases 15-fold in reduced analogs).
Figure 1: Correlation between substituent electronegativity and EGFR inhibition (R² = 0.91) .
Industrial Applications and Patent Landscape
Therapeutic Formulations
PCT/US2024/025678 covers nanoparticle formulations (150–200 nm) achieving 3.8-fold increased tumor accumulation in xenograft models.
Agricultural Uses
As a fungicide:
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Botrytis cinerea: EC₅₀ = 32 ppm
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Phytophthora infestans: 87% spore germination inhibition @50ppm.
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